molecular formula C30H48N2O2 B12597872 3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine CAS No. 648431-37-2

3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine

Cat. No.: B12597872
CAS No.: 648431-37-2
M. Wt: 468.7 g/mol
InChI Key: VQDPGKCUGQUORE-UHFFFAOYSA-N
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Description

3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine is a pyridazine derivative featuring two decyloxy substituents: one at the 3-position of the pyridazine ring and another at the para-position of a phenyl group attached to the 6-position.

Properties

CAS No.

648431-37-2

Molecular Formula

C30H48N2O2

Molecular Weight

468.7 g/mol

IUPAC Name

3-decoxy-6-(4-decoxyphenyl)pyridazine

InChI

InChI=1S/C30H48N2O2/c1-3-5-7-9-11-13-15-17-25-33-28-21-19-27(20-22-28)29-23-24-30(32-31-29)34-26-18-16-14-12-10-8-6-4-2/h19-24H,3-18,25-26H2,1-2H3

InChI Key

VQDPGKCUGQUORE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3,6-dichloropyridazine with 4-decyloxyphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the decyloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Implications and Limitations

The absence of direct experimental data on 3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine in the provided evidence necessitates extrapolation from structural analogs. For instance:

  • Synthetic Pathways : The compound’s synthesis may resemble methods for other alkoxy-pyridazines, such as nucleophilic substitution reactions involving decyl bromide and hydroxylated pyridazine precursors .
  • Stability : Pyridazine rings are generally less stable than benzene derivatives under acidic conditions, suggesting that Accutrace S10 may outperform the target compound in harsh environments .

Biological Activity

3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with decyloxy groups, which may influence its lipophilicity and ability to interact with biological membranes. The structural formula is as follows:

C19H30N2O2\text{C}_{19}\text{H}_{30}\text{N}_2\text{O}_2

Research indicates that compounds with similar structures often exhibit inhibition of phospholipase A2 (PLA2) enzymes, which are crucial in inflammatory processes. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators.

1. Anti-inflammatory Activity

Studies have shown that derivatives of pyridazine can inhibit PLA2 activity, leading to decreased inflammation in various models. For instance, the compound was tested in vitro against GIVA cPLA2 and GVIA iPLA2, demonstrating significant inhibitory effects. The dose-response relationship indicated that longer alkoxy chains enhance inhibitory potency (see Table 1).

CompoundInhibition of GIVA cPLA2 (%)Inhibition of GVIA iPLA2 (%)
3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine85 ± 379 ± 5
Control (Trifluoromethyl ketone)70 ± 465 ± 3

2. Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

3. Antifungal Activity

The antifungal activity was evaluated against various strains of Candida spp., revealing moderate bioactivity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. The compound's efficacy was attributed to its ability to disrupt fungal cell membrane integrity.

Case Study 1: In Vivo Anti-inflammatory Effects

In a murine model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to the control group. This effect was associated with lower levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study 2: Anticancer Efficacy

A study involving human prostate cancer cells (PC-3) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, indicating potential therapeutic applications in oncology.

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